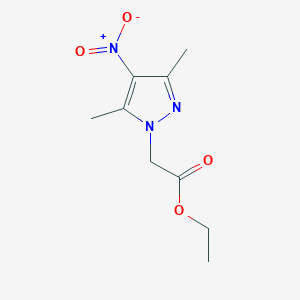
2-アセトアミドベンゾフェノン
概要
説明
N-(2-Benzoylphenyl)acetamide is an organic compound with the molecular formula C15H13NO2. It is a derivative of benzophenone, where one of the hydrogen atoms on the benzene ring is replaced by an acetamido group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and chemicals.
科学的研究の応用
N-(2-Benzoylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds such as quinolines and benzodiazepines.
Medicine: Utilized in the development of pharmaceuticals, including antidepressants and antibiotics.
Industry: Employed in the production of dyes, pigments, and other fine chemicals.
作用機序
Target of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity, suggesting potential targets within cancer pathways .
Mode of Action
Benzophenone derivatives have been found to exhibit inhibitory activity against various cancer cells . This suggests that 2-Acetamidobenzophenone may interact with its targets to induce changes that inhibit the growth or proliferation of these cells.
Biochemical Pathways
These include AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .
Pharmacokinetics
Tools like ADMETlab 2.0 can be used to predict these properties for new compounds.
Result of Action
Given the observed antitumor activity of benzophenone derivatives, it’s plausible that 2-acetamidobenzophenone may induce apoptosis or inhibit proliferation in cancer cells .
生化学分析
Biochemical Properties
The role of 2-Acetamidobenzophenone in biochemical reactions primarily involves its use as a precursor in the synthesis of substituted 2-aminobenzophenones
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to participate in the synthesis of substituted 2-aminobenzophenones
Dosage Effects in Animal Models
The effects of varying dosages of 2-Acetamidobenzophenone in animal models have not been extensively studied
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidobenzophenone typically involves the protection of aniline as acetanilide, followed by benzoylation with (trichloromethyl)benzene in the presence of aluminum. The final step involves the removal of the acetyl group from the amino group to yield the desired product .
Industrial Production Methods: Industrial production methods for 2-acetamidobenzophenone often employ similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions: N-(2-Benzoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to 2-aminobenzophenone.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones
Reduction: 2-Aminobenzophenone
Substitution: Various substituted benzophenones
類似化合物との比較
2-Aminobenzophenone: A direct reduction product of 2-acetamidobenzophenone.
Benzophenone: The parent compound, lacking the acetamido group.
Quinoline Derivatives: Formed through cyclization reactions involving 2-acetamidobenzophenone.
Uniqueness: N-(2-Benzoylphenyl)acetamide is unique due to its acetamido group, which imparts distinct reactivity and properties compared to its analogs. This functional group allows for specific synthetic transformations and applications in various fields.
特性
IUPAC Name |
N-(2-benzoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXZRJQRQWTKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234051 | |
| Record name | Acetamide, N-(2-benzoylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-99-4 | |
| Record name | 2′-Benzoylacetanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-benzoylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamidobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-benzoylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of 2-Acetamidobenzophenone in organic synthesis?
A1: 2-Acetamidobenzophenone serves as a valuable precursor for synthesizing substituted 2-aminobenzophenones []. This is significant because 2-aminobenzophenones are important building blocks in the development of various pharmaceuticals, agrochemicals, and other fine chemicals.
Q2: What synthetic advantage does the method described in the paper offer for producing substituted 2-aminobenzophenones?
A2: The paper describes a "mild and practical procedure" [] for synthesizing these compounds. While the specifics are not detailed in the abstract, this suggests the method may offer advantages such as higher yields, milder reaction conditions, reduced reaction times, or easier purification compared to previous methods. This contributes to a more efficient and potentially environmentally friendlier approach to producing these valuable compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B187626.png)




![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)


![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)


